2-(4-Chlorophenoxy)-5-chlorobenzoic acid
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Overview
Description
2-(4-Chlorophenoxy)-5-chlorobenzoic acid is an organic compound that belongs to the class of chlorinated benzoic acids It is characterized by the presence of two chlorine atoms and a phenoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-5-chlorobenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step processes that include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are designed to ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-5-chlorobenzoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction may yield chlorinated benzyl alcohols.
Scientific Research Applications
2-(4-Chlorophenoxy)-5-chlorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-5-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of the TMEM206 ion channel, which is involved in the regulation of chloride ion flux across cell membranes . This inhibition can affect various physiological processes, including cell volume regulation and acid-induced cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(2-chlorophenoxy)acetamido benzoic acid
- 4-Chloro-2-(1-naphthyloxyacetamido) benzoic acid
- 4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid
Uniqueness
2-(4-Chlorophenoxy)-5-chlorobenzoic acid is unique due to its specific structure, which includes two chlorine atoms and a phenoxy group attached to a benzoic acid core. This structure confers specific chemical and biological properties that make it suitable for various applications, including its role as an enzyme inhibitor and its potential therapeutic applications.
Properties
Molecular Formula |
C13H8Cl2O3 |
---|---|
Molecular Weight |
283.1 g/mol |
IUPAC Name |
5-chloro-2-(4-chlorophenoxy)benzoic acid |
InChI |
InChI=1S/C13H8Cl2O3/c14-8-1-4-10(5-2-8)18-12-6-3-9(15)7-11(12)13(16)17/h1-7H,(H,16,17) |
InChI Key |
VDEWXTZTKIAVOP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)C(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)C(=O)O)Cl |
Origin of Product |
United States |
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